

Commercial Suppliers and Technical Guide for Granisetron-d3 in Research

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Compound of Interest		
Compound Name:	Granisetron-d3	
Cat. No.:	B195961	Get Quote

This technical guide provides an in-depth overview of commercial suppliers of **Granisetron-d3**, its applications in research, and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who require a reliable source of this stable isotope-labeled internal standard for quantitative bioanalysis.

Introduction to Granisetron-d3

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] **Granisetron-d3** is a deuterated analog of granisetron, in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight but identical chemical properties to unlabeled granisetron.[2] Its primary application in research is as an internal standard for the accurate quantification of granisetron in biological samples, such as plasma and urine, using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the precision and accuracy of the analytical method.[2]

Commercial Suppliers of Granisetron-d3

A number of chemical suppliers offer **Granisetron-d3** for research purposes. The following table summarizes key quantitative data from various suppliers. Please note that for detailed







specifications, such as isotopic enrichment and lot-specific purity, it is often necessary to request a Certificate of Analysis (CoA) directly from the supplier.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Notes
Cayman Chemical	1224925-76- 1	C18H21D3N4O	315.4	≥99% deuterated forms (d1-d3)	Intended for use as an internal standard for GC- or LC-MS.
Daicel Pharma	1224925-76- 1	C18H21D3N4O	315.44	CoA available	Offers custom synthesis and provides a detailed CoA with 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[4]
Simson Pharma Limited	1224925-76- 1	-	-	CoA available	Accompanied by a Certificate of Analysis.
LGC Standards	1224925-76- 1	C18H21D3N4O	315.43	CoA available	Certificate of Analysis delivered with the product. [4]
MedchemExp ress	1224925-64- 7	C18H21D3N4O	315.43	CoA available	States it can be used as a tracer or internal standard for NMR, GC-



					MS, or LC- MS.[5]
Veeprho	1224925-76- 1	-	-	CoA available	Deuterium- labeled analog of Granisetron. [2]
Axios Research	1224925-76- 1	C18H21N4OD3	315.44	CoA available	Used as a reference standard for analytical method development and validation.[6]
Bertin Bioreagent	1224925-76- 1	-	-	-	Supplier for Cayman Chemical products.
Sapphire North America	1224925-76- 1	-	315.43	-	Distributor for Cayman Chemical.
Cro Splendid Lab (IndiaMART)	1224925-76- 1	C18H21N4OD3	315.43	95%	Analytical Grade.

Experimental Protocols

The following is a representative experimental protocol for the quantification of granisetron in human plasma using **Granisetron-d3** as an internal standard by LC-MS/MS. This protocol is adapted from validated methods found in the scientific literature.[3]

Sample Preparation (Liquid-Liquid Extraction)



- To 100 μL of human plasma in a microcentrifuge tube, add 25 μL of **Granisetron-d3** internal standard working solution (e.g., 100 ng/mL in methanol).
- · Vortex the mixture for 30 seconds.
- Add 1 mL of extraction solvent (e.g., ethyl acetate).
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 1 minute.
- Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

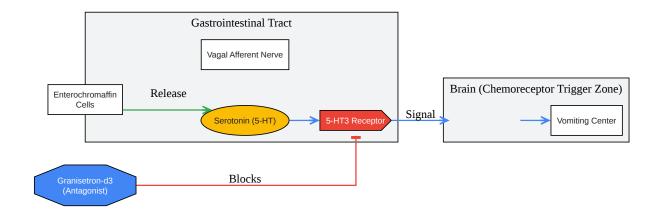
- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 μm).[3]
 - Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water containing
 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[3]
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.



- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Granisetron: m/z 313.2 → 138.1
 - **Granisetron-d3**: m/z 316.2 → 141.1
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

Visualizations Signaling Pathway of Granisetron

Granisetron exerts its antiemetic effect by blocking the action of serotonin (5-HT) at the 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[1] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these 5-HT3 receptors, initiating the vomiting reflex.[1] Granisetron competitively inhibits this interaction.



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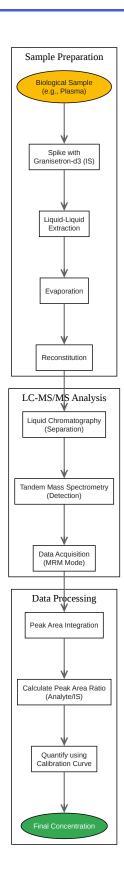
Mechanism of action of Granisetron as a 5-HT3 receptor antagonist.



Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of granisetron in a biological sample using **Granisetron-d3** as an internal standard.





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Workflow for the quantification of Granisetron using an internal standard.



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